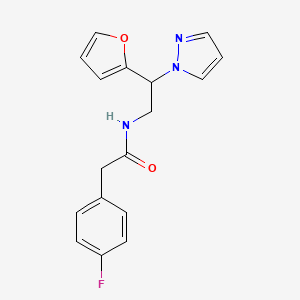

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034593-13-8

Cat. No.: VC6569067

Molecular Formula: C17H16FN3O2

Molecular Weight: 313.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034593-13-8 |

|---|---|

| Molecular Formula | C17H16FN3O2 |

| Molecular Weight | 313.332 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

| Standard InChI | InChI=1S/C17H16FN3O2/c18-14-6-4-13(5-7-14)11-17(22)19-12-15(16-3-1-10-23-16)21-9-2-8-20-21/h1-10,15H,11-12H2,(H,19,22) |

| Standard InChI Key | OUZPRFKJHOSJRL-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the pyrazole ring, introduction of the furan and phenyl groups, and the attachment of the acetamide moiety.

-

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

-

Introduction of the Furan and Phenyl Groups: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

-

Formation of the Acetamide Group: This can be done through the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.

Biological Activities

While specific data on 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is not available, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, pyrazole derivatives have been studied for their potential as antitubercular agents .

Research Findings

Table: Biological Activities of Related Compounds

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Pyrazole Derivatives | Antimicrobial, Anticancer | |

| 2-Phenoxy-N-phenylacetamides | Antitubercular | |

| Furan-based Compounds | Antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume